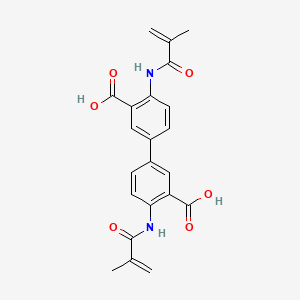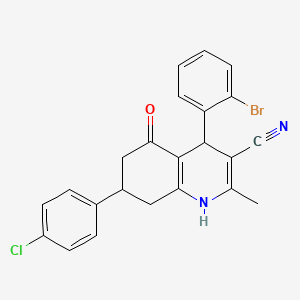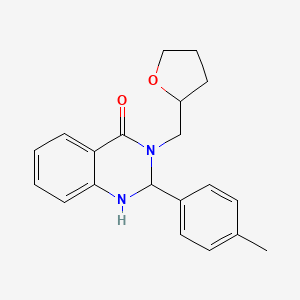![molecular formula C23H22ClNO2 B4982524 N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide](/img/structure/B4982524.png)
N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide, also known as clofibric acid, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound belongs to the class of fibric acid derivatives and is structurally similar to fenofibrate, which is commonly used as a lipid-lowering agent.
Mechanism of Action
Clofibric acid exerts its effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. This leads to the upregulation of genes involved in lipid metabolism, resulting in the reduction of serum triglycerides and cholesterol levels. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Clofibric acid has been shown to have various biochemical and physiological effects. It has been demonstrated to decrease serum triglycerides and cholesterol levels, as well as increase high-density lipoprotein (HDL) cholesterol levels. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antitumor and antiviral activities.
Advantages and Limitations for Lab Experiments
Clofibric acid has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has well-established protocols for its use. However, it also has some limitations, such as its potential for non-specific effects and the need for careful control of dosage and duration of treatment.
Future Directions
There are several future directions for the use of N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide acid in scientific research. One area of interest is the potential use of this compound acid in the treatment of metabolic disorders, such as non-alcoholic fatty liver disease and type 2 diabetes. Additionally, there is ongoing research into the use of this compound acid as a tool to study the regulation of gene expression and the potential for its use in epigenetic research.
In conclusion, this compound acid is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It has been shown to have hypolipidemic, anti-inflammatory, antitumor, and antiviral activities, and has been used as a tool to study the regulation of gene expression. While it has several advantages for use in lab experiments, careful control of dosage and duration of treatment is necessary. There are several future directions for the use of this compound acid in scientific research, particularly in the areas of metabolic disorders and epigenetic research.
Synthesis Methods
Clofibric acid can be synthesized through the reaction of 4-chloro-2-methylphenol with ethylene oxide, followed by the reaction with 2,2-diphenylacetic acid in the presence of a base catalyst. The product is then purified through recrystallization to obtain pure N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide acid.
Scientific Research Applications
Clofibric acid has been extensively used in scientific research for its various applications. It has been shown to have hypolipidemic, anti-inflammatory, antitumor, and antiviral activities. It has also been used as a tool to study the regulation of gene expression, particularly in the liver.
Properties
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO2/c1-17-16-20(24)12-13-21(17)27-15-14-25-23(26)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,22H,14-15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSSGBOFKBSTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-methyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4982458.png)

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4982466.png)
![1,7-diethyl-4,8,9-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4982474.png)



![2-(3,4-dimethoxyphenyl)-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B4982488.png)
![4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B4982498.png)
![1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4982504.png)
![N-butyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4982510.png)

![8-chloro-5-[N-(2-hydroxy-2-phenylethyl)-N-methylglycyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B4982536.png)
![3-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4982541.png)
